REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5]C=C[CH:2]=1.[CH3:8][CH:9](C)[CH2:10][C:11](=[O:13])[CH3:12].[C:15]([O:18]CC)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:5][CH2:6][CH:1]([CH3:2])[CH3:7])(=[O:17])[CH3:16].[CH3:12][C:11](=[O:13])[CH2:10][CH2:9][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5]C=C[CH:2]=1.[CH3:8][CH:9](C)[CH2:10][C:11](=[O:13])[CH3:12].[C:15]([O:18]CC)(=[O:17])[CH3:16]>>[C:15]([O:18][CH2:5][CH2:6][CH:1]([CH3:2])[CH3:7])(=[O:17])[CH3:16].[CH3:12][C:11](=[O:13])[CH2:10][CH2:9][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 min |
Name
|
( III )
|
Type
|
product
|
Smiles
|
|
Name
|
isoamyl acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC(C)C
|
Name
|
2-pentanone
|
Type
|
product
|
Smiles
|
CC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |